molecular formula C10H17ClN2O2S B2891975 N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride CAS No. 38353-79-6

N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride

Cat. No. B2891975
CAS RN: 38353-79-6
M. Wt: 264.77
InChI Key: KWJSZMCJYDVVCI-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-4-methylbenzenesulfonamide;hydrochloride, also known as AMSH, is a sulfonamide compound that has been widely used in scientific research. The compound has been found to have various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.

Scientific Research Applications

Coordination Chemistry

  • A study highlighted the role of "N-(3-Aminopropyl)-4-methylbenzenesulfonamide" in controlling copper(II) coordination geometry via supramolecular assembly in the solid state. The strong intermolecular hydrogen bonding between amine and sulfonamide units forces energetically unfavorable coordination geometries at the copper centers, similar to metalloenzymes in nature (White et al., 1999).

Antimicrobial Studies

  • A novel compound related to the sulfonamide family was synthesized and shown to have significant antimicrobial activity against various bacteria and fungi strains. This study suggests the potential of sulfonamide derivatives in developing new antimicrobial agents (Vanparia et al., 2010).

Future Directions

: Functionalization of cycloolefin polymer surfaces by plasma-enhanced chemical vapour deposition: comprehensive characterization and analysis of the contact surface and the bulk of aminosiloxane coatings : Synthesis of N-(3-aminopropyl)imidazole-based poly(ionic liquid) as … : Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3 …

properties

IUPAC Name

N-(3-aminopropyl)-4-methylbenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S.ClH/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11;/h3-6,12H,2,7-8,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJSZMCJYDVVCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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